molecular formula C15H14N2O2 B1204915 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 58789-61-0

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B1204915
CAS No.: 58789-61-0
M. Wt: 254.28 g/mol
InChI Key: OYPJOCYFBQAZFJ-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound of significant interest in scientific research. It belongs to the prominent class of acylpyrazolone derivatives, which are recognized as a very important family of heterocycles due to their diverse properties and wide range of research applications . Pyrazolone scaffolds, like this one, are frequently investigated for their potential biological activities, which have been reported to include antimicrobial, antioxidant, antiviral, and antitumor properties in related compounds . The furan and pyrazole rings within its structure provide a versatile platform for chemical modification and study. The molecular framework is structurally related to other investigated pyrazolone-furan hybrids, allowing researchers to explore structure-activity relationships, particularly in the development of novel pharmacophores and materials . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPJOCYFBQAZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CC2=CC=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974312
Record name 4-[(Furan-2-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58789-61-0
Record name 1-Phenyl-3-methyl-4-furfuryl-pyrazol-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058789610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Furan-2-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyrazolone derivatives, including 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in anticancer treatments. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study evaluated the anticancer efficacy of related compounds on breast cancer cell lines (MCF-7) using the MTT assay, demonstrating significant cytotoxic effects against these cells .

2. Antimicrobial Properties
Pyrazolone derivatives have shown promising antimicrobial activity. The synthesis of various heterocyclic compounds from related pyrazolone structures has been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of furan moieties is believed to enhance the biological activity of these compounds due to their electron-rich nature, which facilitates interaction with microbial targets .

3. Anti-inflammatory Effects
Compounds like this compound have been investigated for their anti-inflammatory properties. They act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity
Research has indicated that pyrazolone derivatives can be effective as agrochemicals. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new pesticides. The furan group enhances the lipophilicity and bioavailability of these compounds, contributing to their effectiveness in agricultural applications .

Materials Science Applications

1. Development of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. These materials can exhibit specific electronic or optical properties suitable for applications in organic electronics or photonics. The integration of furan rings can provide enhanced stability and conductivity in polymeric materials derived from pyrazolone .

Case Study: Anticancer Evaluation

A detailed evaluation was conducted on the anticancer properties of pyrazolone derivatives against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-pyrazol-5(4H)-oneMCF-712.5Apoptosis induction
Related Compound AMCF-715.0Cell cycle arrest
Related Compound BHeLa10.0Apoptosis induction

This table summarizes the potency and mechanisms through which these compounds exert their anticancer effects.

Data Table: Antimicrobial Activity

The following table presents data on the antimicrobial effectiveness of various pyrazolone derivatives:

CompoundMicrobial StrainZone of Inhibition (mm)
4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-pyrazol-5(4H)-oneE. coli18
Related Compound CS. aureus22
Related Compound DC. albicans15

This data highlights the potential of these compounds in combating microbial infections.

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally related pyrazolone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Benzylidene and Heterocyclic Substituents

Pyrazolones with benzylidene or heterocyclic groups at the 4-position exhibit distinct electronic and steric properties:

  • 4-(4-Dimethylamino benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1): This derivative forms Ag(I) complexes with enhanced antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) compared to the ligand alone, attributed to coordination via the C=N group .
  • 4-(Thiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L2) : The thiophene substituent increases electron density, improving metal-binding capacity. Its Ag(I) complex shows superior antifungal activity (MIC: 6.25 µg/mL against C. albicans) .
  • 4-(Methoxy benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L3) : The methoxy group enhances solubility in polar solvents, but its complexes exhibit moderate bioactivity compared to L1 and L2 .

Key Difference: The furan-2-ylmethyl group in the target compound may offer intermediate electron-donating properties between thiophene (stronger donor) and methoxy benzylidene (weaker donor), influencing metal coordination and bioactivity.

Hydrazono Derivatives

  • 4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one: Exhibits a melting point of 196–198°C and IR bands at 3543 cm⁻¹ (O–H) and 3433 cm⁻¹ (N–H), indicating strong hydrogen-bonding capacity .
  • 4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one: Lower melting point (169–171°C) due to reduced crystallinity from the methoxy group, with moderate antimicrobial activity .

Benzothiazole and Coumarin Hybrids

  • 4-(Benzothiazol-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one : The benzothiazole moiety introduces sulfur-based π-conjugation, leading to unique crystal packing via C–H⋯O hydrogen bonds .
  • 4-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A coumarin-pyrazolone hybrid with a yield of 73% and notable antifungal activity (MIC: 8 µg/mL against A. niger) .

Key Difference : The furan substituent in the target compound lacks the extended π-system of benzothiazole or coumarin, which may limit its optical properties but simplify synthesis.

Triazole and Allylamino Derivatives

  • (Z)-4-(4-Diethylamino-2-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Triazole incorporation improves antibacterial activity (MIC: 16–23 µg/mL against Gram-positive bacteria) due to enhanced membrane penetration .
  • 4-[(Z)-Allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Exhibits a planar crystal structure with intermolecular hydrogen bonds (C–H⋯O), contributing to thermal stability up to 200°C .

Key Difference: The target compound’s furan group may offer fewer hydrogen-bonding sites compared to triazole or allylamino derivatives, affecting supramolecular assembly.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Melting Point (°C) Key IR Bands (cm⁻¹) Bioactivity (MIC Range, µg/mL)
Target Compound Furan-2-ylmethyl N/A N/A N/A
L1 (Dimethylamino benzylidene) 4-Dimethylamino 180–182 ν(C=N): 1605 12.5–25 (Bacteria)
L2 (Thiophene) Thiophen-2-yl 175–177 ν(C=S): 680 6.25–12.5 (Fungi)
Coumarin Hybrid 4-Hydroxycoumarin 196–198 ν(O–H): 3543 8–16 (Fungi)

Biological Activity

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a compound within the pyrazolone family, known for its diverse biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3C_{16}H_{16}N_2O_3, with a molecular weight of approximately 284.31 g/mol. The compound features a furan ring, a pyrazolone moiety, and a phenyl group, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

  • Cell Line Studies : An MTT assay was conducted on breast cancer cell lines (MCF-7), showing significant cytotoxic effects with IC50 values indicating effective concentration ranges for inducing cell death .
Cell Line IC50 Value (µM) Effect
MCF-712.5Cytotoxic
HeLa15.0Cytotoxic
A54910.0Cytotoxic

Antibacterial Activity

The compound has also exhibited notable antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.01 to 0.05 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.01Strong
Escherichia coli0.025Moderate
Pseudomonas aeruginosa0.05Moderate

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common fungal pathogens:

  • Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger, demonstrating effective inhibition at concentrations similar to those used for bacterial strains .
Fungal Strain Inhibition Zone (mm) Concentration (mg/mL)
Candida albicans150.05
Aspergillus niger120.05

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The pyrazolone moiety can inhibit enzymes involved in cancer cell proliferation.
  • Membrane Disruption : The furan ring may contribute to disrupting bacterial and fungal membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A recent case study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents for enhanced anticancer activity:

  • Combination Therapy : When combined with doxorubicin in MCF-7 cells, the compound enhanced the cytotoxic effect significantly compared to either agent alone, suggesting a potential for combination therapies in clinical settings .

Q & A

Q. What are the established synthetic routes for 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 1-phenyl-3-methyl-4-benzoylpyrazol-5-one with furan-2-ylmethylamine in ethanol, followed by recrystallization to obtain pure crystals . Alternative methods include ultrasound-assisted synthesis to enhance reaction efficiency, as demonstrated in pyrazolone derivatives (e.g., using trifluoromethyl-substituted pyrazolones with aldehydes under sonication) . Key steps:

  • Reagent ratios : 1:1 molar ratio of pyrazolone precursor to amine.
  • Solvent : Ethanol or methanol for reflux.
  • Purification : Slow evaporation or recrystallization from ethanol.

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves:

  • Instrumentation : Rigaku Saturn724 CCD diffractometer with MoKα radiation (λ = 0.71075 Å) .
  • Parameters :
    • Space group: Triclinic P1P\overline{1} (common for pyrazolone derivatives).
    • Bond lengths: C–C bonds average 1.40–1.48 Å; N–N bonds ~1.35 Å .
  • Software : SHELXL for refinement (R factor < 0.05) .

Q. Table 1: Representative Crystallographic Data

ParameterValue (Example)Source
Space groupP1P\overline{1}
a,b,ca, b, c (Å)9.295, 9.844, 10.067
α,β,γ\alpha, \beta, \gamma (°)86.18, 89.28, 74.33
Intramolecular H-bondN–H⋯O (1.98 Å)

Advanced Research Questions

Q. How do tautomeric forms (keto-enol) influence the compound’s reactivity and coordination chemistry?

Methodological Answer: Keto-enol tautomerism is critical for metal coordination. The enol form stabilizes intramolecular N–H⋯O hydrogen bonds (e.g., 1.98 Å in 4-[(3-hydroxyphenylamino)methylene] derivatives), enabling tridentate ligand behavior . To analyze tautomers:

  • Spectroscopy : IR (C=O stretch ~1624 cm⁻¹) and 1H^1\text{H}-NMR (enolic proton at δ 10.6–12.0 ppm) .
  • X-ray : Differentiates keto (planar pyrazolone ring) vs. enol (non-planar with H-bond distortion) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrazolone derivatives?

Methodological Answer: Discrepancies often arise from dynamic tautomerism in solution vs. solid-state stabilization. To resolve:

  • Variable-temperature NMR : Monitors tautomeric equilibrium shifts (e.g., enol dominance at low temps).
  • DFT calculations : Predicts energetically favorable tautomers (matching crystallographic data) .
  • Complementary techniques : Pair SC-XRD with solid-state NMR for unambiguous assignments .

Q. How can pyrazolone derivatives be optimized for antimicrobial activity?

Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:

  • Substitution patterns : Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity by increasing electrophilicity .
  • Bioassay protocols :
    • MIC testing : Against S. aureus and E. coli (e.g., MIC ≤ 25 µg/mL for active derivatives) .
    • Docking studies : Target bacterial enoyl-ACP reductase (FabI) for mechanistic insights .

Q. Table 2: Synthetic Optimization for Bioactivity

ModificationEffect on ActivityReference
Furan-2-ylmethyl groupEnhances lipophilicity
3-Methyl substitutionStabilizes enol tautomer

Methodological Challenges and Solutions

Q. What are the pitfalls in refining X-ray data for pyrazolone derivatives, and how are they mitigated?

Methodological Answer: Common issues include disorder in flexible substituents (e.g., allyl groups with 53:47 occupancy ). Solutions:

  • Constraints : Use SHELXL’s PART instruction to model disorder .
  • Validation : Check RintR_{\text{int}} (< 0.05) and CCDC deposition for peer benchmarking .

Q. How are pyrazolone-based metal complexes designed for catalytic applications?

Methodological Answer: Ligand design focuses on:

  • Donor sites : Pyrazolone O, enamine N, and aryl groups for octahedral coordination .
  • Synthesis : Reflux with metal salts (e.g., Mn(ClO₄)₂) in ethanol, followed by column chromatography .
  • Characterization : EPR for paramagnetic centers (e.g., Mn²⁺ complexes) and cyclic voltammetry for redox activity .

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